molecular formula C6H12N2O B15322405 N-(2-Azetidinylmethyl)acetamide

N-(2-Azetidinylmethyl)acetamide

Cat. No.: B15322405
M. Wt: 128.17 g/mol
InChI Key: ILWSPBQCIUAGPN-UHFFFAOYSA-N
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Description

N-(2-Azetidinylmethyl)acetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of acetamide, where the acetamide group is bonded to a 2-azetidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azetidinylmethyl)acetamide typically involves the reaction of 2-azetidinylmethanol with acetic anhydride or acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The general reaction scheme is as follows:

  • Reaction with Acetic Anhydride

      Reagents: 2-azetidinylmethanol, acetic anhydride

      Conditions: Anhydrous, room temperature

      Product: this compound

  • Reaction with Acetyl Chloride

      Reagents: 2-azetidinylmethanol, acetyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azetidinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, peracids

      Conditions: Mild to moderate temperatures

      Products: N-oxides

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous, low temperatures

      Products: Amines

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Room temperature to moderate heating

      Products: Substituted derivatives

Scientific Research Applications

N-(2-Azetidinylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Azetidinylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Azetidinylmethyl)acetamide can be compared with other similar compounds, such as:

    Acetamide: A simpler derivative with a similar structure but lacking the azetidinyl group.

    N-Methylacetamide: Contains a methyl group instead of the azetidinyl group.

    N,N-Dimethylacetamide: Contains two methyl groups instead of the azetidinyl group.

Uniqueness

This compound is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)acetamide

InChI

InChI=1S/C6H12N2O/c1-5(9)8-4-6-2-3-7-6/h6-7H,2-4H2,1H3,(H,8,9)

InChI Key

ILWSPBQCIUAGPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN1

Origin of Product

United States

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